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molecular formula C14H11IN2O3S B8721163 1-(benzenesulfonyl)-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

1-(benzenesulfonyl)-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8721163
M. Wt: 414.22 g/mol
InChI Key: QFPXQZPTKGZZKY-UHFFFAOYSA-N
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Patent
US08435980B2

Procedure details

A solution of 3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (0.30 g, 1.08 mmol) in dimethylformamide (10 mL) at 0° C. was treated with sodium hydroxide (0.056 g, 1.41 mmol) for 15 minutes. To the material was added benzenesulfonyl chloride (0.25 g, 1.41 mmol) dropwise and stirred at room temperature for 3 hours. The material was diluted with water (40 mL), filtered, and dried in vacuo at 50° C. to afford 0.35 g of the title compound. MS (ESI) m/z 414.9 (M+H)+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.056 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][C:9]=2[O:11][CH3:12])[NH:4][CH:3]=1.[OH-].[Na+].[C:15]1([S:21](Cl)(=[O:23])=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C)C=O.O>[I:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][C:9]=2[O:11][CH3:12])[N:4]([S:21]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)(=[O:23])=[O:22])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
IC1=CNC2=NC=CC(=C21)OC
Name
Quantity
0.056 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=CN(C2=NC=CC(=C21)OC)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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